molecular formula C8H15NO B11722211 3,4,4-Trimethylpent-2-enamide

3,4,4-Trimethylpent-2-enamide

Cat. No.: B11722211
M. Wt: 141.21 g/mol
InChI Key: IVZXTSKOMNRMCD-UHFFFAOYSA-N
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Description

3,4,4-Trimethylpent-2-enamide (IUPAC name: (E)-3,4,4-trimethylpent-2-enamide) is an α,β-unsaturated amide characterized by a branched alkyl chain and a conjugated enamide moiety.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,4,4-trimethylpent-2-enamide

InChI

InChI=1S/C8H15NO/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H2,9,10)

InChI Key

IVZXTSKOMNRMCD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethylpent-2-enamide typically involves the reaction of 3,4,4-trimethyl-2-pentenoic acid with ammonia or an amine under specific conditions. The reaction can be catalyzed by various agents to improve yield and efficiency. The general reaction scheme is as follows:

[ \text{3,4,4-Trimethyl-2-pentenoic acid} + \text{Ammonia} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3,4,4-Trimethylpent-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylpent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

This compound (MW: 493.53 g/mol, C₂₄H₂₃N₅O₅S) shares the pentanamide backbone but incorporates a sulfamoylphenyl group and a dioxoisoindolinyl substituent. Key differences include:

  • Elemental Composition : Higher nitrogen (14.32%) and sulfur (6.69%) content due to the sulfamoyl and pyridine groups, unlike the trimethylpentenamide, which lacks heteroatoms beyond the amide group .
Property 3,4,4-Trimethylpent-2-enamide 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide Derivative
Molecular Formula C₈H₁₃NO (estimated) C₂₄H₂₃N₅O₅S
Molecular Weight (g/mol) ~139.20 (estimated) 493.53
Key Functional Groups Enamide, branched alkyl chain Sulfamoyl, pyridine, dioxoisoindolinyl
Elemental Nitrogen (%) ~10.07 (estimated) 14.32

2,2,6,6-Tetramethylpiperidin-4-yl Esters

Key contrasts include:

  • Reactivity : Esters are generally more hydrolytically labile than amides, whereas the enamide group in this compound may confer electrophilicity at the β-carbon.
  • Applications : Piperidinyl esters are often used as stabilizers or nitroxide precursors in polymer chemistry, while unsaturated amides like this compound may serve as intermediates in organic synthesis .

Physicochemical Properties and Stability

  • Steric Effects : The trimethyl branching in this compound likely reduces solubility in polar solvents compared to linear-chain amides.

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